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molecular formula C18H15NaO3PS B1343476 Sodium 3-(diphenylphosphino)benzenesulfonate CAS No. 63995-75-5

Sodium 3-(diphenylphosphino)benzenesulfonate

Cat. No. B1343476
M. Wt: 365.3 g/mol
InChI Key: UXHVWXXFHMLQMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06790985B2

Procedure details

A 300-ml three-necked flask equipped with a thermometer, stirrer, dropping funnel and nitrogen inlet and outlet lines was charged with 110 g (1.12 moles) of concentrated sulfuric acid and 60 g (0.23 mole) of triphenylphosphine, and the air in the flask was replaced with nitrogen. To the contents with stirring 220 g of fuming sulfuric acid (content of sulfur trioxide: 25% by weight; moles of sulfur trioxide: 0.69 mole) was added dropwise over 1 hour, while the inside temperature was maintained at 25° C. After completion of the dropping, stirring was continued for 12 hours at an inside temperature of 25° C. The reaction mixture obtained was added dropwise onto 1.8 kg of ice water under an atmosphere of nitrogen and hydrolyzed and diluted. To the obtained aqueous solution, 1.5 liters of 4-methyl-2-pentanone was added at a room temperature and sufficiently mixed. After the mixture had been allowed to stand still, the 4-methyl-2-pentanone layer was separated. To the 4-methyl-2-pentanone layer thus obtained, 120 ml of a 5% by weight aqueous sodium hydroxide solution was added dropwise under an atmosphere of nitrogen, while the inside temperature was maintained at 25° C., to neutralize it. The aqueous layer was taken out from the reaction mixture, washed with 100 ml of 4-methyl-2-pentanone and again taken out by separation. The layer was condensed at 80° C. to a volume of 80 ml and then allowed to cool, to precipitate crystals. The crystals precipitated were separated by filtration and vacuum-dried at 60° C., 0.67 kPa (5 mmHg) for 2 hours, to yield 35 g of a white crystalline sodium 3-(diphenylphosphino)benzenesulfonate dihydrate.
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
220 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1.8 kg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.5 L
Type
solvent
Reaction Step Five
Name
sodium 3-(diphenylphosphino)benzenesulfonate dihydrate

Identifiers

REACTION_CXSMILES
[S:1](=[O:5])(=O)([OH:3])[OH:2].[C:6]1([P:12]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[OH-].[Na+:26]>CC(C)CC(=O)C>[C:19]1([P:12]([C:6]2[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:13]2[CH:14]=[C:15]([S:1]([O-:3])(=[O:5])=[O:2])[CH:16]=[CH:17][CH:18]=2)[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=1.[Na+:26] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
110 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
60 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
220 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
ice water
Quantity
1.8 kg
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
1.5 L
Type
solvent
Smiles
CC(CC(C)=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
After completion of the dropping, stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 300-ml three-necked flask equipped with a thermometer, stirrer
ADDITION
Type
ADDITION
Details
was added dropwise over 1 hour, while the inside temperature
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture obtained
ADDITION
Type
ADDITION
Details
hydrolyzed and diluted
ADDITION
Type
ADDITION
Details
sufficiently mixed
CUSTOM
Type
CUSTOM
Details
the 4-methyl-2-pentanone layer was separated
CUSTOM
Type
CUSTOM
Details
To the 4-methyl-2-pentanone layer thus obtained
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at 25° C.
WASH
Type
WASH
Details
washed with 100 ml of 4-methyl-2-pentanone
CUSTOM
Type
CUSTOM
Details
again taken out by separation
CUSTOM
Type
CUSTOM
Details
condensed at 80° C. to a volume of 80 ml
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
to precipitate crystals
CUSTOM
Type
CUSTOM
Details
The crystals precipitated
CUSTOM
Type
CUSTOM
Details
were separated by filtration
CUSTOM
Type
CUSTOM
Details
vacuum-dried at 60° C.
WAIT
Type
WAIT
Details
0.67 kPa (5 mmHg) for 2 hours
Duration
2 h

Outcomes

Product
Details
Reaction Time
12 h
Name
sodium 3-(diphenylphosphino)benzenesulfonate dihydrate
Type
product
Smiles
C1(=CC=CC=C1)P(C=1C=C(C=CC1)S(=O)(=O)[O-])C1=CC=CC=C1.[Na+]
Measurements
Type Value Analysis
AMOUNT: MASS 35 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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